molecular formula C9H14O B14137836 1,4-Dimethylbicyclo[2.2.1]heptan-7-one CAS No. 89243-99-2

1,4-Dimethylbicyclo[2.2.1]heptan-7-one

Cat. No.: B14137836
CAS No.: 89243-99-2
M. Wt: 138.21 g/mol
InChI Key: SKVSUNMZRFXNAC-UHFFFAOYSA-N
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Description

1,4-Dimethylbicyclo[2.2.1]heptan-7-one is a bicyclic ketone with a unique structure that includes two methyl groups attached to the bicycloheptane framework. This compound is known for its stability and interesting chemical properties, making it a subject of study in various fields of chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dimethylbicyclo[2.2.1]heptan-7-one typically involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions helps in scaling up the production while maintaining the purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethylbicyclo[2.2.1]heptan-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methyl groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

    Substitution: Halogenation reactions may involve reagents like bromine or chlorine under controlled conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 1,4-Dimethylbicyclo[22

Scientific Research Applications

1,4-Dimethylbicyclo[2.2.1]heptan-7-one finds applications in several scientific research areas:

    Chemistry: Used as a building block in organic synthesis and as a model compound in studying reaction mechanisms.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1,4-Dimethylbicyclo[221]heptan-7-one exerts its effects involves interactions with various molecular targets The ketone group can participate in nucleophilic addition reactions, while the bicyclic structure provides rigidity and stability to the compound

Comparison with Similar Compounds

Similar Compounds

    7,7-Dimethylbicyclo[2.2.1]heptan-2-one: Another bicyclic ketone with similar structural features but different substitution patterns.

    1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one:

Uniqueness

1,4-Dimethylbicyclo[2.2.1]heptan-7-one stands out due to its specific substitution pattern, which imparts unique chemical properties and reactivity. Its stability and versatility make it a valuable compound in various research and industrial applications.

Properties

CAS No.

89243-99-2

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

1,4-dimethylbicyclo[2.2.1]heptan-7-one

InChI

InChI=1S/C9H14O/c1-8-3-5-9(2,6-4-8)7(8)10/h3-6H2,1-2H3

InChI Key

SKVSUNMZRFXNAC-UHFFFAOYSA-N

Canonical SMILES

CC12CCC(C1=O)(CC2)C

Origin of Product

United States

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